molecular formula C17H16FN6O6P B000165 Tedizolid phosphate CAS No. 856867-55-5

Tedizolid phosphate

Cat. No. B000165
M. Wt: 450.3 g/mol
InChI Key: QCGUSIANLFXSGE-GFCCVEGCSA-N
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Description

Tedizolid phosphate is a prodrug of tedizolid, a novel oxazolidinone with potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci (VRE) (Baek et al., 2016). Developed as a response to the increasing prevalence of antibiotic-resistant bacterial infections, tedizolid phosphate demonstrates improved potency and efficacy over the first-generation oxazolidinone, linezolid, particularly against strains resistant to multiple drugs.

Synthesis Analysis

A new synthetic route toward tedizolid phosphate has been established, utilizing the Suzuki coupling reaction. This method involves the coupling of 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine and (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-2-oxazolidinone, with the latter prepared from bis(pinacolato)diboron using a palladium(II) catalyst. This approach results in tedizolid with a yield of 82.9%, and subsequent transformation to tedizolid phosphate is achieved through reaction with dibenzyl N, N-diisopropylphosphoramidite, followed by debenzylation, yielding a total yield of 66.2% (Yizhong et al., 2015).

Molecular Structure Analysis

Tedizolid phosphate's structure is characterized by a modified side chain at the C-5 position of the oxazolidinone nucleus, which confers activity against certain linezolid-resistant pathogens. The optimized C- and D-ring system of tedizolid improves potency through additional binding site interactions. These structural modifications are crucial for its enhanced activity against Gram-positive bacteria (Zhanel et al., 2015).

Chemical Reactions and Properties

Tedizolid phosphate is rapidly converted by phosphatases in vivo to the active form, tedizolid. It acts as a protein synthesis inhibitor, targeting bacterial ribosomes to inhibit the initiation of translation. This mechanism is similar to that of other oxazolidinones but with enhanced antimicrobial activity due to its structural modifications. Tedizolid shows activity against a wide range of Gram-positive pathogens, including strains resistant to other antibiotics (Mori & Takase, 2020).

Physical Properties Analysis

Tedizolid phosphate has a high oral bioavailability of approximately 90% and demonstrates linear pharmacokinetics. Its half-life of approximately 12 hours supports once-daily dosing. The drug is primarily excreted by the liver as an inactive, non-circulating sulfate conjugate. These pharmacokinetic properties facilitate its use in both oral and intravenous formulations, making tedizolid phosphate a versatile option for treating infections (Zhanel et al., 2015).

Chemical Properties Analysis

The antimicrobial activity of tedizolid phosphate is largely attributed to tedizolid, the active moiety produced upon in vivo conversion. Tedizolid is a weak, reversible inhibitor of monoamine oxidase (MAO), distinguishing it from other antibiotics with similar mechanisms of action. Despite this inhibition, tedizolid does not produce significant MAO-related interactions in humans, making it safer for a broader patient population. It retains potent in vitro activity against pathogenic Gram-positive cocci, including MRSA, at much lower concentrations than linezolid, underscoring its effectiveness as an antimicrobial agent (Flanagan et al., 2013).

Scientific Research Applications

Pharmacokinetics and Bioavailability

  • Tedizolid phosphate has been investigated for its pharmacokinetics, safety, and tolerability. Studies reveal its rapid conversion to the active moiety tedizolid, demonstrating significant bioavailability both in oral and intravenous forms. A study by Flanagan et al. (2014) highlighted its promising pharmacokinetic profile, which supports the potential for effective therapeutic applications (Flanagan et al., 2014).

In Vitro and In Vivo Studies

  • Extensive in vitro and in vivo studies have been conducted to explore tedizolid's efficacy against various pathogens. For instance, Flanagan et al. (2013) evaluated tedizolid for potential monoamine oxidase interactions, indicating its relevance in understanding drug-drug interactions (Flanagan et al., 2013).
  • Ong et al. (2014) examined the absorption, distribution, metabolism, and excretion of tedizolid phosphate, providing crucial insights into its pharmacological properties (Ong et al., 2014).

Clinical Trials and Efficacy

  • Clinical trials have been pivotal in establishing tedizolid phosphate's efficacy in treating infections. Chen et al. (2016) investigated its pharmacokinetics and safety in Chinese subjects, contributing to its global clinical profile (Chen et al., 2016).
  • Rybak and Roberts (2015) discussed tedizolid phosphate as a next-generation oxazolidinone with activity against multidrug-resistant Gram-positive infections, highlighting its clinical significance (Rybak & Roberts, 2015).

Pharmacodynamics and Exposure Response

  • Research on tedizolid's pharmacodynamics and exposure response, as shown by Flanagan et al. (2014), has been essential in understanding its therapeutic window and optimal dosing strategies (Flanagan et al., 2014).

Comparative Studies and Penetration Analysis

  • Gu et al. (2019) conducted comparative pharmacokinetics studies in rat plasma and cerebrospinal fluid, providing insights into tedizolid phosphate's potential application in treating intracranial infections (Gu et al., 2019).
  • Comparative efficacy studies, such as those by Sandison et al. (2017), offer valuable data on tedizolid phosphate's effectiveness compared to other antibiotics (Sandison et al., 2017).

Special Population Studies

  • Studies like those by Bradley et al. (2020), focusing on adolescents, expand our understanding of tedizolid phosphate's safety and efficacy across different age groups (Bradley et al., 2020).

Pharmacokinetics in Specific Conditions

  • Research by Flanagan et al. (2018) on tedizolid phosphate's pharmacokinetics in elderly subjects is crucial for dose adjustments in geriatric care (Flanagan et al., 2018).

Safety And Hazards

Tedizolid phosphate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of exposure, immediate medical attention is required .

Future Directions

Tedizolid phosphate is currently indicated for the treatment of ABSSSI and is under investigation for the treatment of nosocomial pneumonia . Its high potency against Gram-positive bacteria and good pharmacokinetic profile make it a potential candidate for treating other infections, including respiratory infections .

properties

IUPAC Name

[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGUSIANLFXSGE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN6O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234977
Record name Tedizolid phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Despite renewed efforts to combat the spread of antimicrobial resistance, multidrug-resistant organisms, including gram-positive bacteria such as methicillin-resistant _Staphylococcus aureus_, remain a threat. Oxazolidinones represent a relatively new class of antibacterials inhibiting protein synthesis that is generally capable of overcoming resistance to other bacterial protein synthesis inhibitors. Protein synthesis involves the action of ribosomes, multi-subunit complexes composed of both protein and ribosomal RNA (rRNA) substituents. Translocation along the length of a messenger RNA and concomitant protein synthesis involves the action of the A, P, and E sites of the peptidyltransferase centre (PTC), which accepts charged aminoacyl-tRNAs and catalyzes the formation of peptide bonds between them. The bacterial 70S ribosome comprises a small (30S) and a large (50S) subunit. Early studies into the mechanism of action of oxazolidinone antibiotics suggested that they inhibit a step in the initiation of protein synthesis. However, this mechanism was inconsistent with mapped resistance mutations, and later studies involving cross-linking and direct structural determination of the binding site revealed that oxazolidinones, including both [linezolid] and tedizolid, bind in the A site of the PTC by interacting with the 23S rRNA component. The structural studies also revealed that oxazolidinone binding alters the conformation of a conserved nucleotide in the 23S rRNA (U2585 in _Escherichia coli_), which renders the PTC non-productive for peptide bond formation. Hence, tedizolid exerts its effect through inhibiting bacterial protein synthesis.
Record name Tedizolid phosphate
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Product Name

Tedizolid phosphate

CAS RN

856867-55-5
Record name Tedizolid phosphate
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Record name Tedizolid phosphate [USAN]
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Record name Tedizolid phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09042
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Record name Tedizolid phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate
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Record name TEDIZOLID PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,450
Citations
JM Rybak, K Roberts - Infectious diseases and therapy, 2015 - Springer
… Tedizolid phosphate is a next-generation oxazolidinone with … Tedizolid phosphate also has been found to have a … Tedizolid phosphate is currently indicated for the treatment of ABSSSI …
Number of citations: 85 link.springer.com
O Urbina, O Ferrández, M Espona, E Salas… - Drug design …, 2013 - Taylor & Francis
… parameters of tedizolid phosphate and tedizolid after the administration of tedizolid phosphate to rats … Table 1 Pharmacokinetic parameters of tedizolid phosphate and tedizolid after the …
Number of citations: 37 www.tandfonline.com
M Bassetti, N Castaldo, A Carnelutti, M Peghin… - Core …, 2019 - Taylor & Francis
… tedizolid phosphate for the treatment of ABSSSI. Evidence review: Approval of tedizolid phosphate … , while no data are available for tedizolid phosphate in subjects younger than 12 years…
Number of citations: 19 www.tandfonline.com
DJ Cada, K Ingram, DE Baker - Hospital Pharmacy, 2014 - journals.sagepub.com
… Tedizolid phosphate is a prodrug that is rapidly converted to tedizolid by hydrolysis of the phosphate group via nonspecific phosphatases. Tedizolid phosphate … of tedizolid phosphate. If …
Number of citations: 5 journals.sagepub.com
V Ong, S Flanagan, E Fang, HJ Dreskin… - Drug Metabolism and …, 2014 - ASPET
… , metabolism, and excretion of tedizolid phosphate after oral administration of 14 C-radiolabeled tedizolid phosphate (100 µCi in 204 mg tedizolid phosphate). The study was conducted …
Number of citations: 85 dmd.aspetjournals.org
ST Housman, JS Pope, J Russomanno… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… , in adult volunteers receiving 200 mg of the prodrug tedizolid phosphate orally every 24 h for 3 days to steady … Tedizolid phosphate concentrations were not determined in this study. …
Number of citations: 114 journals.asm.org
P Prokocimer, C De Anda, E Fang, P Mehra, A Das - Jama, 2013 - jamanetwork.com
… To maintain the blinding, tedizolid phosphate and linezolid tablets were packaged in … Patients in the tedizolid phosphate group took 1 tablet of tedizolid phosphate plus 1 tablet of …
Number of citations: 413 jamanetwork.com
W O'Riordan, S Green, P Mehra… - Clinical infectious …, 2014 - academic.oup.com
… The novel oxazolidinone tedizolid phosphate is in late-stage … 200-mg once-daily tedizolid phosphate dosing achieves the … -ranging trial confirmed that tedizolid phosphate may be an …
Number of citations: 24 academic.oup.com
RG Hall 2nd, HN Michaels - Infection and Drug Resistance, 2015 - Taylor & Francis
Tedizolid phosphate is the first once-daily oxazolidinone approved by the United States Food and Drug Administration for the treatment of acute bacterial skin and skin structure …
Number of citations: 14 www.tandfonline.com
TP Lodise, GL Drusano - Clinical infectious diseases, 2014 - academic.oup.com
… increased the activity of tedizolid considerably, 25-fold on average, and maximal effect was achieved at an exposure equivalent to approximately 200 mg tedizolid phosphate per day in …
Number of citations: 53 academic.oup.com

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